molecular formula C18H15NO4 B8690042 Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B8690042
M. Wt: 309.3 g/mol
InChI Key: WEANEDLYMJPBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)16-17(20)15-9-8-14(10-12(15)11-19-16)23-13-6-4-3-5-7-13/h3-11,20H,2H2,1H3

InChI Key

WEANEDLYMJPBOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

365 mg of 2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester was dissolved in 7.9 ml of dichloromethane. To the solution was added 92 μL of thionyl chloride. The reaction was stirred at room temperature for 6.5 h, and then 500 μL of ethanol was added and the reaction stirred for an additional 10 min. The mixture was partitioned between ethyl acetate and sodium bicarbonate. The organic fraction was successively washed with 0.5 M HCl, water, brine; dried over anhydrous sodium sulfate, and concentrated to 468 mg of a yellow oil. The oil was purified by flash chromatography on silica gel, eluting with a gradient of 15-50% ethyl acetate in hexanes, to produce 232 mg of crude product, which was crystallized from ether and hexanes to give 193 mg of off-white solid; MS (+) m/z 310.08 (m+1).
Name
2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Quantity
92 μL
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
reactant
Reaction Step Three

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